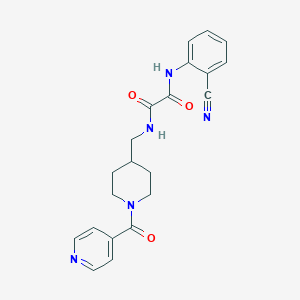

N1-(2-cyanophenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide

Description

Oxalamides are characterized by a central oxalamide (N-C-O-C-O-N) scaffold with variable substituents, which dictate their biological activity, metabolic stability, and applications.

Properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c22-13-17-3-1-2-4-18(17)25-20(28)19(27)24-14-15-7-11-26(12-8-15)21(29)16-5-9-23-10-6-16/h1-6,9-10,15H,7-8,11-12,14H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFSOFZWLCREME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-cyanophenylamine and 1-isonicotinoylpiperidine. These intermediates are then reacted under specific conditions to form the final oxalamide compound. Common reagents used in these reactions include coupling agents, solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Key Structural and Functional Differences

- Antiviral vs. Flavoring Agents: Compounds like 14 () and S336 () highlight the dichotomy between therapeutic and industrial applications. The target compound’s 2-cyanophenyl group may enhance metabolic stability compared to 14’s thiazole-pyrrolidine motif, which showed moderate antiviral activity .

- Substituent Impact on Metabolism: Fluorinated or methoxylated derivatives (e.g., 17, 18) exhibit reduced cytochrome P450 (CYP) inhibition compared to pyridine-containing analogs like S5456 (51% CYP3A4 inhibition at 10 µM) .

- 16.099) due to its safety profile (NOEL = 100 mg/kg bw/day; margin of safety >500 million) . The target compound’s cyanophenyl group, however, may require additional toxicological evaluation.

Biological Activity

Molecular Formula

The molecular formula of N1-(2-cyanophenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide is .

Structural Features

The compound features:

- A cyanophenyl group that may enhance lipophilicity.

- An isonicotinoylpiperidine moiety, which is often associated with neuroactive properties.

- An oxalamide backbone, which may contribute to its biological interactions.

Research indicates that this compound may interact with various biological targets, including:

- Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could act as a modulator for certain receptors, potentially influencing neurotransmitter systems.

Pharmacological Effects

Preliminary studies suggest that this compound exhibits:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Anticancer Properties : Potential to inhibit cancer cell proliferation in vitro.

Data Summary Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation of cancer cells |

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, the compound was tested against several bacterial strains. Results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting a promising alternative for treatment-resistant infections.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound. It was tested on human cancer cell lines (e.g., breast and lung cancer). The results showed that the compound induced apoptosis in cancer cells and inhibited cell cycle progression at G1/S phase. The IC50 values were comparable to established chemotherapeutic agents, indicating its potential for further development as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-(2-cyanophenyl)-N2-((1-isonicotinoylpiperidin-4-yl)methyl)oxalamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step reactions starting with intermediates like 1-(isonicotinoyl)piperidine and 2-cyanophenylamine. Key steps include:

Piperidine Intermediate Preparation : React 4-piperidinemethanol with isonicotinoyl chloride under basic conditions (e.g., triethylamine in DCM) to form 1-isonicotinoylpiperidine .

Oxalamide Core Formation : Couple the piperidine intermediate with oxalyl chloride and 2-cyanophenylamine under inert atmosphere (N₂/Ar) at 0–5°C to minimize side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

- Optimization : Adjust solvent polarity (e.g., THF vs. DMF) and catalyst loading (e.g., DMAP for acylation) to improve yields .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the cyanophenyl and isonicotinoyl groups. Key signals:

- 2-cyanophenyl: δ 7.6–8.1 ppm (aromatic protons), δ 118 ppm (CN carbon) .

- Piperidine: δ 1.5–3.5 ppm (piperidine protons), δ 165–170 ppm (amide carbonyl) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to detect impurities <0.5% .

- X-ray Crystallography : Resolve stereochemical ambiguities in the oxalamide core .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodology :

Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the cyanophenyl group and Lys721 or π-π stacking with Phe699 .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperidine-isonicotinoyl moiety in hydrophobic pockets .

Free Energy Calculations : Apply MM-PBSA to quantify binding energy contributions from specific residues .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?

- Methodology :

- Assay Standardization : Validate enzyme inhibition (e.g., kinase assays) using ATP concentrations near Km values to avoid substrate depletion artifacts .

- Off-Target Profiling : Screen against panels like Eurofins’ SafetyScreen44 to identify non-specific binding to cytochrome P450 isoforms .

- Structural Analog Comparison : Compare with analogs (e.g., N1-(3-fluoro-4-methylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide) to isolate substituent effects .

Q. How can reaction intermediates be stabilized to prevent degradation during scale-up synthesis?

- Methodology :

- Low-Temperature Quenching : Add reaction mixtures to ice-cold aqueous NaHCO₃ to neutralize excess oxalyl chloride .

- Lyophilization : Freeze-dry moisture-sensitive intermediates (e.g., piperidine-amide derivatives) under vacuum .

- Inert Atmosphere Storage : Store intermediates under argon with molecular sieves to prevent hydrolysis .

Q. What are the limitations of current SAR studies for this compound class, and how can they be addressed?

- Methodology :

- Fragment-Based Design : Deconstruct the oxalamide core into fragments (e.g., cyanophenyl or piperidine modules) to map pharmacophore contributions .

- Crystallographic Data : Co-crystallize with target proteins (e.g., HIV reverse transcriptase) to identify critical binding motifs missing in SAR models .

- Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259351) to identify outlier datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.